![molecular formula C7H6BrN3OS B15361617 8-Bromo-5-(methylsulfinyl)imidazo[1,5-c]pyrimidine](/img/structure/B15361617.png)
8-Bromo-5-(methylsulfinyl)imidazo[1,5-c]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-5-(methylsulfinyl)imidazo[1,5-c]pyrimidine is a heterocyclic aromatic organic compound characterized by the presence of a bromine atom and a methylsulfinyl group attached to an imidazo[1,5-c]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-5-(methylsulfinyl)imidazo[1,5-c]pyrimidine typically involves multiple steps, starting with the formation of the imidazo[1,5-c]pyrimidine core One common approach is the cyclization of appropriate precursors under acidic or basic conditions
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistent quality and yield. The process would be optimized to minimize by-products and maximize efficiency, often involving continuous flow reactors or batch processes.
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-5-(methylsulfinyl)imidazo[1,5-c]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bromine atom or other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.
Reduction: Typical reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can have different biological and chemical properties.
Scientific Research Applications
Chemistry: In chemistry, 8-Bromo-5-(methylsulfinyl)imidazo[1,5-c]pyrimidine is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its unique structure allows it to interact with specific biological targets, making it useful in drug discovery.
Medicine: In the medical field, derivatives of this compound are being investigated for their therapeutic potential. They may have applications in the treatment of various diseases, including cancer and inflammatory conditions.
Industry: In industry, the compound is used in the development of new materials and chemical processes. Its reactivity and stability make it suitable for use in a variety of applications, from pharmaceuticals to advanced materials.
Mechanism of Action
The mechanism by which 8-Bromo-5-(methylsulfinyl)imidazo[1,5-c]pyrimidine exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing it from catalyzing its target reaction. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Imidazo[1,2-a]pyridines: These compounds are structurally similar but differ in the position of the nitrogen atoms in the ring.
Pyrimidines: These compounds share the pyrimidine core but lack the imidazole ring and additional substituents.
Uniqueness: 8-Bromo-5-(methylsulfinyl)imidazo[1,5-c]pyrimidine is unique due to its specific combination of functional groups and its potential applications in various fields. Its reactivity and stability make it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C7H6BrN3OS |
|---|---|
Molecular Weight |
260.11 g/mol |
IUPAC Name |
8-bromo-5-methylsulfinylimidazo[1,5-c]pyrimidine |
InChI |
InChI=1S/C7H6BrN3OS/c1-13(12)7-10-2-5(8)6-3-9-4-11(6)7/h2-4H,1H3 |
InChI Key |
UITKFVZAHYANNN-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)C1=NC=C(C2=CN=CN21)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3',4'-Dichloro-[1,1'-biphenyl]-4-yl)ethan-1-amine](/img/structure/B15361549.png)
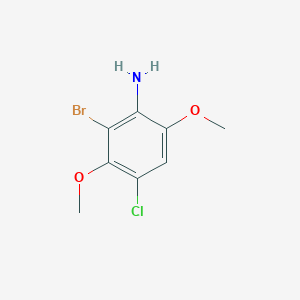
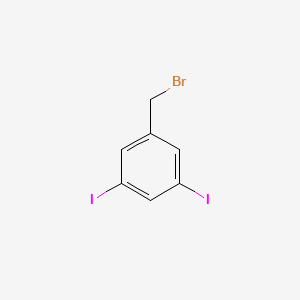

![Ethyl 2-bromo-4H-pyrrolo[3,2-d]thiazole-5-carboxylate](/img/structure/B15361573.png)

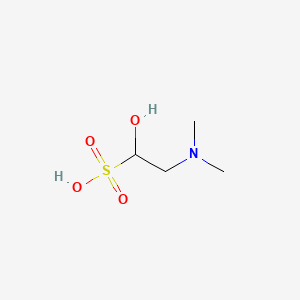
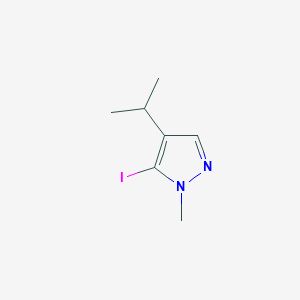
![Hexasodium;[oxido-[(1R,2S,3S,4R,5S,6R)-2,3,4-trihydroxy-5-[hydroxy(phosphonooxy)phosphoryl]oxy-6-[oxido(phosphonatooxy)phosphoryl]oxycyclohexyl]oxyphosphoryl] phosphate](/img/structure/B15361606.png)
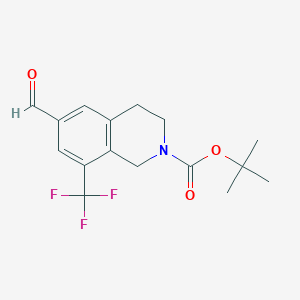
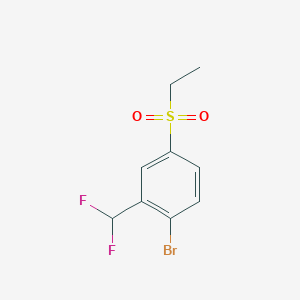
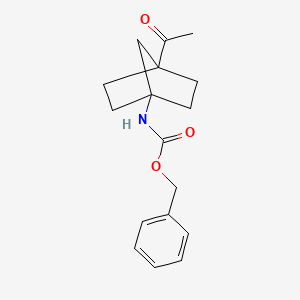
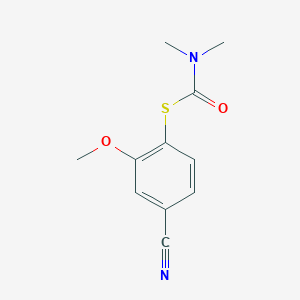
![5-(chloromethyl)-4-(thiophen-3-ylmethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B15361625.png)
